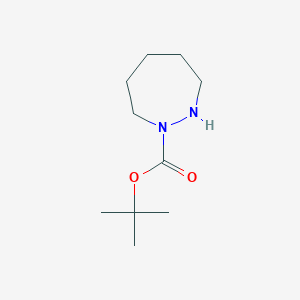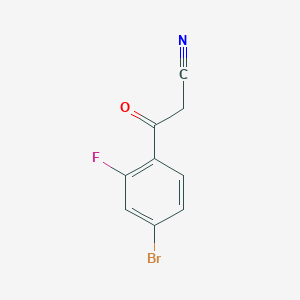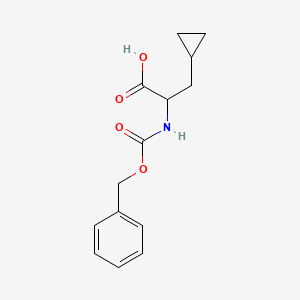
2-(Acetyloxy)-5-methylbenzoic acid
説明
2-(Acetyloxy)-5-methylbenzoic acid, also known as AMBA, is a compound that has been studied extensively in recent years due to its numerous potential applications in the scientific research field. It is a white crystalline solid that is soluble in water, ethanol, and methanol and is used in a variety of laboratory experiments. AMBA is a derivative of benzoic acid and is used in a variety of scientific research applications, such as drug synthesis, reaction kinetics, and enzyme inhibition.
科学的研究の応用
Pharmaceutical Applications: Aspirin Synthesis
2-(Acetyloxy)-5-methylbenzoic acid: is a derivative of salicylic acid and is closely related to acetylsalicylic acid, commonly known as aspirin. It is utilized in the synthesis of aspirin, which is a widely used non-steroidal anti-inflammatory drug (NSAID). Aspirin is instrumental in the treatment of pain, fever, and inflammation, and it also plays a role in preventing blood clots .
Analytical Chemistry: Spectrophotometric Analysis
In analytical chemistry, this compound is used in spectrophotometric methods for the quantitative analysis of pharmaceuticals. For instance, it has been employed in the analysis of combination therapies, such as aspirin and rivaroxaban, in biological fluids. This involves the use of zero-order and ratio absorption spectra for the concurrent detection and quantification of active pharmaceutical ingredients .
Environmental Sustainability: Green Chemistry
The compound’s role in green chemistry is significant. It is part of procedures that aim to reduce the environmental impact of chemical analysis. By optimizing parameters such as solvent selection and sample volumes, the use of 2-(Acetyloxy)-5-methylbenzoic acid contributes to eco-friendly practices in pharmaceutical analysis .
Biotechnological Applications: Acetogenic Bacteria
In biotechnology, acetogenic bacteria utilize compounds like 2-(Acetyloxy)-5-methylbenzoic acid in the Wood–Ljungdahl pathway. This pathway is crucial for the reduction of CO2 to acetyl-CoA, which is a central intermediate for various chemical compounds such as acetate, ethanol, or butyrate. These bacteria are of interest for their potential in industrial applications, including the production of biofuels and biopolymers .
Medical Research: Combination Therapy Analysis
Medical research utilizes 2-(Acetyloxy)-5-methylbenzoic acid in the study of combination therapies. It is particularly relevant in the context of peripheral artery disease (PAD), where the FDA has approved the combination therapy of aspirin and rivaroxaban to reduce acute limb ischemia and other comorbidities in PAD patients .
Cancer Research: Potential Preventive Role
There is ongoing research into the potential role of aspirin, synthesized using 2-(Acetyloxy)-5-methylbenzoic acid , in cancer prevention. Studies are exploring its efficacy in reducing the risk of certain types of cancer, making it a compound of interest in oncological research .
Chemical Synthesis: Suzuki–Miyaura Coupling
2-(Acetyloxy)-5-methylbenzoic acid: may also find application in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This reaction is widely used for forming carbon-carbon bonds and is known for its mild and functional group tolerant reaction conditions .
Regulatory Compliance: Substance Information
Lastly, the compound is subject to regulatory compliance and safety assessments. Agencies like the European Chemicals Agency (ECHA) maintain databases with substance information, ensuring that chemicals like 2-(Acetyloxy)-5-methylbenzoic acid are used safely and responsibly in various applications .
作用機序
Target of Action
The primary targets of 2-(Acetyloxy)-5-methylbenzoic acid are enzymes known as cyclooxygenases (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever responses .
Mode of Action
2-(Acetyloxy)-5-methylbenzoic acid acts by irreversibly inhibiting both COX-1 and COX-2 enzymes . It does so by acetylating the hydroxyl of a serine residue at the 530 amino acid position . This inhibition results in decreased production of prostaglandins and thromboxanes .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of prostaglandins and thromboxanes . It is also involved in the acetyl CoA pathway, which requires approximately 10 enzymes and more than 500 kDa of combined subunit molecular mass to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate .
Pharmacokinetics
It is known that acetic acid, a related compound, is used locally and occasionally internally .
Result of Action
The inhibition of cyclooxygenase enzymes by 2-(Acetyloxy)-5-methylbenzoic acid leads to a decrease in the production of prostaglandins and thromboxanes . This can result in reduced inflammation, pain, and fever .
Action Environment
The action, efficacy, and stability of 2-(Acetyloxy)-5-methylbenzoic acid can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents like 2-(Acetyloxy)-5-methylbenzoic acid, is known to be influenced by reaction conditions . .
特性
IUPAC Name |
2-acetyloxy-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-3-4-9(14-7(2)11)8(5-6)10(12)13/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMUQQMPOYILBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631579 | |
| Record name | 2-(Acetyloxy)-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetyloxy)-5-methylbenzoic acid | |
CAS RN |
14504-08-6 | |
| Record name | 2-(Acetyloxy)-5-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14504-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Acetyloxy)-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

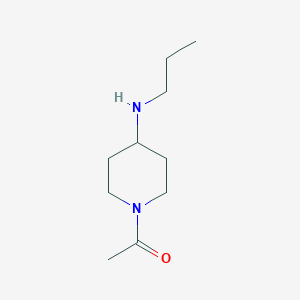
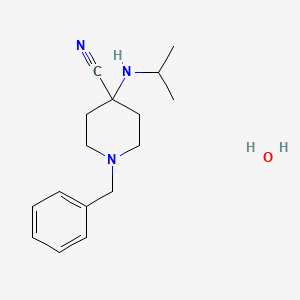
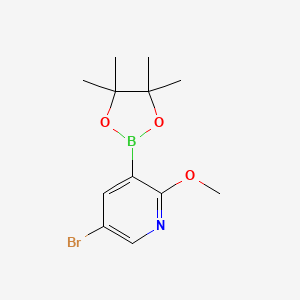


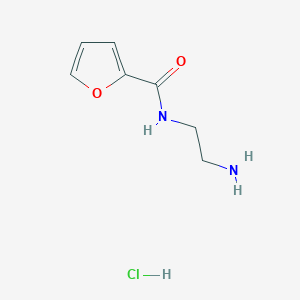
![[6-bromo-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride](/img/structure/B1290667.png)
![4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1290672.png)
